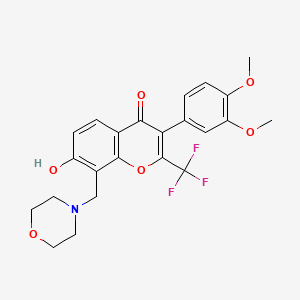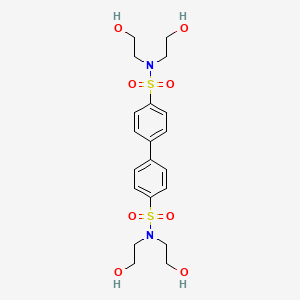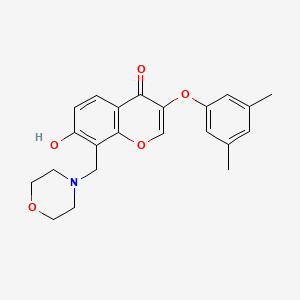
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic compound that has been extensively used in scientific research as a potent inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a key enzyme involved in various cellular processes, including cell growth, differentiation, and survival. LY294002 has been shown to inhibit the activity of PI3K and its downstream signaling pathways, making it a valuable tool for investigating the role of PI3K in various physiological and pathological conditions.
Wirkmechanismus
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one acts as a competitive inhibitor of PI3K by binding to its ATP-binding site. This blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways. The inhibition of PI3K by 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one results in the suppression of Akt signaling, which is involved in cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects:
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one induces cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/mTOR pathway. In neurons, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one protects against oxidative stress and excitotoxicity by activating the Nrf2/ARE pathway. In immune cells, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one suppresses the production of pro-inflammatory cytokines by inhibiting the PI3K/Akt/NF-κB pathway. Overall, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to modulate various cellular processes, including cell growth, survival, differentiation, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one is a potent and specific inhibitor of PI3K, making it a valuable tool for investigating the role of PI3K in various cellular processes and diseases. Its high potency allows for the use of low concentrations, minimizing off-target effects. However, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has some limitations in lab experiments, such as its poor solubility in aqueous solutions, which requires the use of organic solvents. Moreover, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has a short half-life and rapid metabolism, which limits its duration of action in vivo.
Zukünftige Richtungen
There are several future directions for the use of 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one in scientific research. One potential application is the development of new PI3K inhibitors based on the structure of 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one, with improved potency and pharmacokinetic properties. Another direction is the investigation of the role of PI3K in aging and age-related diseases, such as neurodegenerative disorders and cancer. Moreover, the combination of 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one with other inhibitors or chemotherapeutic agents may enhance its therapeutic efficacy and reduce side effects. Overall, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one remains a valuable tool for investigating the role of PI3K in various physiological and pathological conditions.
Synthesemethoden
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one can be synthesized using a multistep process starting from 3,5-dimethylphenol and 4-morpholinobutanal. The synthesis involves several chemical reactions, including alkylation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been widely used in scientific research to investigate the role of PI3K in various cellular processes and diseases. It has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/Akt signaling pathway. 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has also been used to study the role of PI3K in insulin signaling, neuroprotection, and inflammation. Moreover, 3-(3,5-dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been used as a tool to validate the specificity of PI3K inhibitors and to identify potential therapeutic targets.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-9-15(2)11-16(10-14)28-20-13-27-22-17(21(20)25)3-4-19(24)18(22)12-23-5-7-26-8-6-23/h3-4,9-11,13,24H,5-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPFWXQPWWTYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[3-(2-furyl)-2-propen-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5912761.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912767.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912768.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5912777.png)
![methyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5912781.png)
![methyl 3-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5912786.png)
![3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5912791.png)
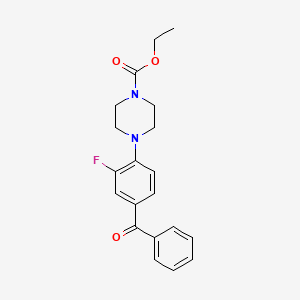
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5912810.png)

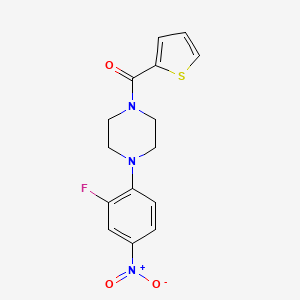
methylene]-4-fluorobenzenesulfonamide](/img/structure/B5912828.png)
